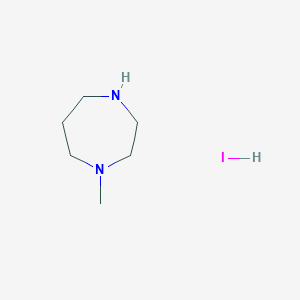
1-Methyl homopiperazine hydroiodide
描述
1-Methyl homopiperazine hydroiodide is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at the 1 and 4 positions of a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
准备方法
The synthesis of 1-Methyl homopiperazine hydroiodide typically involves the reaction of homopiperazine with methyl iodide. The process can be summarized as follows:
Synthetic Route: Homopiperazine is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions.
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization.
Industrial Production: On an industrial scale, the synthesis can be carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
1-Methyl homopiperazine hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert it back to the parent amine using reducing agents such as lithium aluminum hydride.
Cyclization Reactions: this compound can undergo cyclization reactions to form various heterocyclic compounds. For example, it can react with dihalides to form diazepane derivatives.
科学研究应用
1-Methyl homopiperazine hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: this compound is explored for its potential therapeutic applications, including its use in the treatment of neurological disorders and cancer. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry, coatings, and adhesives.
作用机制
The mechanism of action of 1-Methyl homopiperazine hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of proteasomes, which are involved in protein degradation, thereby affecting cellular processes such as apoptosis and cell cycle regulation.
相似化合物的比较
1-Methyl homopiperazine hydroiodide can be compared with other similar compounds, such as:
1-Methylpiperazine: Both compounds contain a methyl group attached to the nitrogen atom, but this compound has an additional iodine atom, which can influence its reactivity and biological activity.
Homopiperazine: This compound lacks the methyl group, making it less hydrophobic and potentially altering its interaction with biological targets.
1,4-Dimethylpiperazine: This compound has two methyl groups, which can affect its steric properties and reactivity compared to this compound.
The unique structural features of this compound, such as the presence of the iodine atom, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-methyl-1,4-diazepane;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.HI/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVOMXXRFFJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCC1.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















